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molecular formula C35H52BBrO2 B3029311 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 620624-96-6

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3029311
M. Wt: 595.5 g/mol
InChI Key: ILQCUUCKCJWPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779077B2

Procedure details

2,7-Dibromo-9,9-dioctylfluorene (2.00 g, 3.65 mmol, 1 eq.) was dissolved in diethyl ether (30 ml). The solution was cooled to −78° C. and n-butyllithium (2.4 mL of a 1.6 M solution in hexanes, 3.83 mmol, 1.1 eq.) was added drop wise with strong stirring. The resulted white suspension was allowed to warm to −10° C. until a clear-yellow solution 3 was formed. After stirring for another 10 min, the solution was cooled to −78° C. again and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.82 mL, 4.0 mmol, 1.1 eq.) was added in one time. The mixture was stirring for another 1 h at −78° C. and was allowed to warm to 25° C. and stirred for 24 h, and then the reaction was quenched by 10 mL of water. The organic layer was washed thoroughly by water and was dried by anhydrous Na2SO4. After the solvent was removed under reduced pressure, the crude oil was separated by column chromatography with hexane/dichloromethane=4/1 (v/v) as eluent to give 1.42 g of white powder (yield=65%). 1H NMR (500 MHz, CDCl3) δ (ppm): 7.80 (d, J=7.55 Hz, 1H), 7.72 (s, 1H), 7.65 (d, J=7.55 Hz, 1H), 7.57 (d, J=7.80 Hz, 1H), 7.44 (m, 2H), 2.02-1.96 (m, 2H), 1.94-1.88 (m, 2H), 1.39 (s, 12H), 1.23-1.14 (m, 4H), 1.13-1.03 (m, 16H), 0.82 (t, J=7.15 Hz, 6H), 0.57 (m, 4H). 13C NMR (500 MHz, CDCl3) δ (ppm): 153.57, 149.50, 142.98, 139.97, 133.88, 129.89, 128.86, 126.23, 121.52, 121.44, 119.02, 83.78, 55.47, 53.41, 40.12, 31.77, 29.21, 29.18, 24.97, 23.61, 22.59, 14.06.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[C:5]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:4]=2[CH:3]=1.C([Li])CCC.C(O[B:41]1[O:45][C:44]([CH3:47])([CH3:46])[C:43]([CH3:49])([CH3:48])[O:42]1)(C)C>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:12]([C:11]3[CH:10]=[CH:9][C:8]([B:41]4[O:45][C:44]([CH3:47])([CH3:46])[C:43]([CH3:49])([CH3:48])[O:42]4)=[CH:7][C:6]=3[C:5]2([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for another 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78° C. again
STIRRING
Type
STIRRING
Details
The mixture was stirring for another 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by 10 mL of water
WASH
Type
WASH
Details
The organic layer was washed thoroughly by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried by anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude oil was separated by column chromatography with hexane/dichloromethane=4/1 (v/v) as eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C2C=3C=CC(=CC3C(C2=C1)(CCCCCCCC)CCCCCCCC)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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